Cas no 1251680-67-7 (2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide)

2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide
- 2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide
- 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide
- F3406-5362
- CHEMBL4581024
- AKOS024484323
- 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide
- 1251680-67-7
-
- インチ: 1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)16-10-11-17-23-24(19(27)25(17)22-16)12-18(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
- InChIKey: IOLSNJUFDRLEIT-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1)(=O)CN1C(=O)N2C(=N1)C=CC(C1=CC=C(Cl)C=C1)=N2
計算された属性
- 精确分子量: 379.0836024g/mol
- 同位素质量: 379.0836024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 690
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.4Ų
- XLogP3: 2.8
2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-5362-2μmol |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-15mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-20mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-5μmol |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-2mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-1mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-4mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-10mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-25mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3406-5362-5mg |
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide |
1251680-67-7 | 5mg |
$69.0 | 2023-09-10 |
2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
10. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamideに関する追加情報
Recent Advances in the Study of 2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide (CAS: 1251680-67-7)
The compound 2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide (CAS: 1251680-67-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are implicated in various diseases, including cancer and inflammatory disorders. The structural uniqueness of this molecule, characterized by the triazolopyridazine core and the chloro-phenylacetamide moiety, contributes to its selective binding affinity and inhibitory potency. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding interactions between this compound and its target proteins.
In vitro and in vivo studies have demonstrated promising results, particularly in the context of oncology. For instance, preclinical trials have shown that 2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide effectively inhibits tumor growth in xenograft models by targeting key signaling pathways such as PI3K/AKT and MAPK. These findings suggest its potential as a lead compound for the development of novel anticancer therapies.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable bioavailability and metabolic stability, which are critical for its transition into clinical trials. However, challenges such as off-target effects and potential toxicity profiles remain to be addressed. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and reduce adverse effects.
In conclusion, 2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide (CAS: 1251680-67-7) represents a promising candidate for therapeutic development. Continued research efforts are essential to fully unlock its potential and translate these findings into clinical applications. This brief underscores the importance of interdisciplinary collaboration in advancing our understanding of this compound and its implications for drug discovery.
1251680-67-7 (2-6-(4-chlorophenyl)-3-oxo-2H,3H-1,2,4triazolo4,3-bpyridazin-2-yl-N-phenylacetamide) Related Products
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 2229013-48-1(tert-butyl N-1-amino-3-(2-fluoro-6-nitrophenyl)propan-2-ylcarbamate)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)




